2-Bromo-5-isopropylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

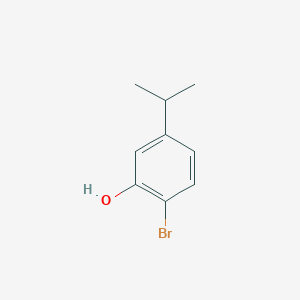

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPRKFDEHVMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303879 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-28-3 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: An In-depth Technical Guide to 2-Bromo-5-isopropylphenol (CAS 16606-28-3)

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the pursuit of novel therapeutics and advanced materials. Among the vast arsenal of chemical intermediates, halogenated phenols represent a class of compounds prized for their versatility and tunable reactivity. 2-Bromo-5-isopropylphenol, with its unique substitution pattern, has emerged as a significant and highly valuable building block. The presence of a bromine atom ortho to the hydroxyl group, combined with an isopropyl moiety at the meta position, creates a molecule with a distinct electronic and steric profile, offering a gateway to a multitude of chemical transformations.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and, most critically, illuminate its practical applications as a precursor to biologically active molecules. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices, empowering the reader to effectively integrate this versatile synthon into their research and development workflows.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. These parameters dictate reaction conditions, purification strategies, and safety protocols. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16606-28-3 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Boiling Point | 89 °C (at 4 Torr) | [2] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.49 ± 0.10 (Predicted) | [2] |

| LogP | 3.27810 (Predicted) | [2] |

The moderate boiling point allows for purification by distillation under reduced pressure, while the predicted pKa suggests that the phenolic proton is weakly acidic, a crucial consideration for reactions involving the hydroxyl group. The predicted LogP indicates a significant lipophilic character, which influences its solubility in various organic solvents and its potential pharmacokinetic properties in drug discovery contexts.

Synthesis and Purification: A Validated Experimental Protocol

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 3-isopropylphenol.[3] The isopropyl group, being an ortho-, para-director, and the hydroxyl group, a strong activating ortho-, para-director, work in concert to direct the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the isopropyl group is sterically hindered, favoring bromination at the other ortho position.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials:

-

3-Isopropylphenol (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-isopropylphenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. The use of a non-polar aprotic solvent like dichloromethane prevents the formation of polybrominated byproducts that can occur in more polar solvents.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of 3-isopropylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition and low temperature are critical for controlling the exothermic reaction and maximizing the yield of the desired monobrominated product.

-

Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5][6][7][8] Alternatively, for larger scales, recrystallization from a suitable solvent system such as hexane can be employed to yield pure this compound as a crystalline solid.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in its dual functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the phenolic hydroxyl group can be derivatized or utilized for its directing effects.

Gateway to Bioactive Thymol and Carvacrol Derivatives

A compelling application of this compound is its role as a precursor in the synthesis of derivatives of thymol and carvacrol, naturally occurring monoterpenoids known for their broad-spectrum biological activities, including antibacterial, antifungal, and insecticidal properties.[9] By leveraging the reactivity of the bromine atom, a diverse range of substituents can be introduced onto the phenolic scaffold, allowing for the systematic exploration of structure-activity relationships (SAR).

For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This enables the synthesis of novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

Caption: Synthetic pathways from this compound to bioactive derivatives.

Potential Role in Cannabinoid Synthesis

While direct synthesis from this compound is not explicitly documented, its structural similarity to key intermediates used in the synthesis of cannabinoid analogues suggests its potential in this area of research.[10] The core phenolic structure with an alkyl substituent is a common motif in cannabinoids, and the bromo-functionality provides a strategic point for elaboration and the construction of the complex polycyclic systems characteristic of these molecules. This presents an exciting avenue for future research and development in the field of medicinal chemistry.

Conclusion: A Synthon of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable building block for the construction of complex and biologically active molecules. From the development of new antibacterial agents based on natural product scaffolds to its potential in the synthesis of novel cannabinoid analogues, the applications of this compound are both current and forward-looking. This guide has provided the foundational knowledge and practical protocols to empower researchers to fully harness the potential of this remarkable synthon in their quest for scientific discovery and therapeutic innovation.

References

- New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation. (2021-10-21).

- Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. (2022-09-01).

- Column Chromatography Procedures.

- Column chrom

- column chromatography & purification of organic compounds. (2021-02-09). YouTube. [Link]

- column chrom

- Cannabinoid analogs and methods for their preparation.

- Methods for synthesis of cannabinoid compounds.

- Column Chrom

- Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects.

- SYNTHESIS OF CANNABINOIDS.

- This compound. LookChem. [Link]

- Preparation method of thymoquinone.

- A Simple and Efficient Synthesis of Thymoquinone and Methyl Para-Benzoquinone. (2023-08-06).

- Structure-Activity Studies on Therapeutic Potential of Thymoquinone Analogs in Pancreatic Cancer.

- Synthesis method of thymoquinone serving as blood vessel inhibition medicament.

Sources

- 1. This compound | 16606-28-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. columbia.edu [columbia.edu]

- 5. youtube.com [youtube.com]

- 6. rnlkwc.ac.in [rnlkwc.ac.in]

- 7. byjus.com [byjus.com]

- 8. New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 10. DE60205241T2 - SYNTHESIS OF CANNABINOIDS - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropylphenol

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway to 2-Bromo-5-isopropylphenol (CAS No: 16606-28-3), a key chemical intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document delineates the core chemical principles, offers a detailed and validated experimental protocol, and discusses the critical parameters that govern reaction success. By grounding the methodology in the principles of electrophilic aromatic substitution and regioselectivity, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to produce this valuable building block with high purity and yield.

Introduction: Strategic Importance of this compound

This compound is a substituted phenolic compound whose strategic value lies in its unique trifecta of functional groups: a hydroxyl group, a bromine atom, and an isopropyl moiety. This specific arrangement provides a versatile scaffold for complex molecular engineering.[1] The phenolic hydroxyl offers a site for etherification or esterification, the isopropyl group provides lipophilicity and steric influence, and the bromine atom serves as a crucial handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitutions, which are foundational to modern synthetic chemistry.[1]

The primary objective of this guide is to move beyond a mere recitation of steps and to provide a deep, mechanistic understanding of the synthesis. We will explore the causality behind procedural choices, ensuring that the protocol is not just a recipe, but a self-validating system built on robust scientific principles.

The Core Synthesis Strategy: Regioselective Bromination of 3-Isopropylphenol

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of its readily available precursor, 3-isopropylphenol. The central challenge of this synthesis is not the bromination itself, but controlling its regioselectivity.

2.1. Mechanistic Underpinnings: Directing Group Effects

The outcome of the reaction is dictated by the electronic effects of the substituents on the aromatic ring:

-

Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly enriches the electron density at the C2, C4, and C6 positions through resonance, making them highly susceptible to electrophilic attack.

-

Isopropyl (-CH(CH₃)₂) Group: A moderately activating, ortho, para-directing group. It activates the ring through inductive effects.

When both groups are present, the formidable activating power of the hydroxyl group dominates the reaction's course. The primary sites for bromination on the 3-isopropylphenol ring are C2, C4, and C6. Our goal is to selectively introduce a single bromine atom at the C2 position, ortho to the hydroxyl group. Achieving this mono-substitution at the desired position, while avoiding the formation of the C4/C6 isomers and poly-brominated byproducts, is the hallmark of a successful synthesis.

Validated Experimental Protocol: Direct Bromination with N-Bromosuccinimide

While elemental bromine (Br₂) can be used, its high reactivity often leads to over-bromination and the formation of a complex mixture of products.[2] A more controlled and safer approach employs N-Bromosuccinimide (NBS), which serves as a source of an electrophilic bromine species at a controlled rate, thereby enhancing selectivity.[3]

3.1. Quantitative Data & Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Isopropylphenol | C₉H₁₂O | 136.19 | 0.050 | 1.0 | 6.81 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.050 | 1.0 | 8.90 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 250 mL |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | 10% aq. soln. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Saturated aq. soln. |

| Brine | NaCl | 58.44 | - | - | Saturated aq. soln. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |

3.2. Step-by-Step Methodology

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-isopropylphenol (6.81 g, 0.050 mol).

-

Dissolution: Add 150 mL of dichloromethane (DCM) to the flask and stir until the phenol is completely dissolved.

-

Inert Atmosphere & Cooling: Purge the flask with nitrogen gas and cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and prevent the formation of byproducts.

-

Preparation of Brominating Agent: In a separate beaker, dissolve N-Bromosuccinimide (8.90 g, 0.050 mol) in 100 mL of DCM. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

-

Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred 3-isopropylphenol solution over a period of 60-90 minutes. The reaction mixture will typically develop a yellow to light orange color.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine species. Stir vigorously for 15 minutes.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts), 50 mL of water, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude product, a mixture of isomers, must be purified. Flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%), is the most effective method to isolate the desired this compound isomer. The expected yield of the purified product is typically in the range of 40-60%.

3.3. Workflow Visualization

Caption: Synthesis workflow for this compound.

Causality and Field-Proven Insights

-

Why NBS over Br₂? NBS provides a low, steady concentration of the bromonium ion (Br+), which favors mono-bromination. The alternative, bulk addition of highly reactive Br₂, creates a high concentration of the electrophile, dramatically increasing the probability of di- and tri-bromination events before the initial mono-brominated product can diffuse away.

-

The Criticality of Temperature Control: Electrophilic aromatic substitution is a highly exothermic process. Running the reaction at 0 °C serves two purposes: it slows the reaction rate, allowing for greater kinetic control and selectivity, and it safely dissipates the heat generated, preventing runaway reactions.

-

The Role of the Solvent: Dichloromethane is an excellent choice as it is relatively inert and effectively solvates both the nonpolar starting material and the polar NBS reagent, creating a homogenous reaction environment.[4] Solvents can influence regioselectivity; for instance, some polar solvents can form hydrogen bonds with the phenolic proton, sterically hindering the ortho positions and favoring para substitution.[5] For this synthesis, where the ortho product is desired, an inert solvent like DCM is ideal.

-

The Necessity of Chromatographic Purification: Due to the competing directing effects and the high reactivity of the phenol ring, the crude product will invariably be a mixture. It is unrealistic to expect a single product directly from the reaction. Column chromatography is not an optional step; it is an essential final phase to isolate the target molecule from its isomers (e.g., 4-bromo-3-isopropylphenol) and any unreacted starting material.

Conclusion

The synthesis of this compound via the regioselective bromination of 3-isopropylphenol is a robust and reproducible method when key parameters are meticulously controlled. The use of N-Bromosuccinimide as the brominating agent in an inert solvent at low temperatures provides the necessary control to favor the desired mono-brominated ortho product. This guide provides a validated protocol grounded in a firm understanding of reaction mechanisms, offering researchers a reliable pathway to this versatile and high-value chemical intermediate. Successful synthesis hinges on the chemist's ability to manage reaction kinetics and execute a thorough purification, transforming a potentially complex product mixture into a single, pure compound ready for the next stage of discovery.

References

- Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. (n.d.). Semantic Scholar.

- Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. (n.d.). RSC Publishing.

- Synthesis of sulfonate derivatives of carvacrol and thymol as anti-oomycetes agents. (n.d.). Taylor & Francis Online.

- Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2022, March 17). YouTube.

- Buy 2-Bromo-3-isopropylphenol. (n.d.). Blokchemlabs.

- This compound | 16606-28-3. (n.d.). Benchchem.

- This compound. (n.d.). LookChem.

- 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO. (n.d.). PubChem.

- Regioselective Synthesis of Brominated Phenols. (2019, July 3). ChemistryViews.

- 2-bromo-3-isopropylphenol. (n.d.). LookChem.

- Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). National Institutes of Health (NIH).

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI.

- Bromination of Phenols. (2013, October 16). YouTube.

- Synthesis method of 2-bromo-5-methoxyphenol. (n.d.). Patsnap.

Sources

A Technical Guide to 2-Bromo-5-isopropylphenol: Synthesis, Properties, and Applications in Advanced Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, substituted phenols represent a particularly valuable class due to their inherent reactivity and prevalence in biologically active molecules. This guide focuses on 2-Bromo-5-isopropylphenol (CAS No: 16606-28-3), a versatile reagent whose unique substitution pattern offers a powerful combination of steric and electronic properties.[1]

The formal IUPAC name for this compound is 2-bromo-5-propan-2-ylphenol.[2] It features a bromine atom positioned ortho to a hydroxyl group and an isopropyl group at the meta position. This specific arrangement provides two distinct points for chemical modification: a reactive aryl bromide ideal for cross-coupling reactions and a nucleophilic hydroxyl group amenable to etherification or esterification. The isopropyl group, while seemingly simple, imparts crucial lipophilicity and steric influence, which can enhance regioselectivity in subsequent reactions and is a common motif in pharmacologically active compounds.[1] This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, physicochemical characteristics, and strategic applications.

Chemical Structure:

Physicochemical Properties

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. The properties of this compound are summarized below. The presence of the electron-donating hydroxyl and isopropyl groups activates the aromatic ring, while the electronegative bromine atom provides a handle for a multitude of synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 16606-28-3 | [3][4] |

| Molecular Formula | C₉H₁₁BrO | [2][4] |

| Molecular Weight | 215.09 g/mol | [2][4] |

| Boiling Point | 89 °C (at 4 Torr) | [4] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.49 ± 0.10 | [4] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)Br)O | [2] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic bromination of its precursor, 3-isopropylphenol.[1]

Causality of Regioselectivity

The outcome of this reaction is a textbook example of directing group effects in electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating and ortho, para-director due to its strong electron-donating resonance effect (+M).[5] The isopropyl group is a less potent, activating ortho, para-director. When both are present on the ring, the hydroxyl group's influence is dominant, strongly directing the incoming electrophile (Br⁺) to the positions ortho and para to it.

In 3-isopropylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 and C6 positions are electronically favored. However, the bulky isopropyl group at C3 sterically hinders the C4 position. Therefore, bromination preferentially occurs at the C2 position, which is electronically activated and relatively unhindered, yielding the desired this compound product.

Experimental Protocol: Synthesis via Bromination

This protocol describes a self-validating system for the regioselective bromination of 3-isopropylphenol. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials:

-

3-isopropylphenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve 3-isopropylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0 °C. The causality for slow, cold addition is to minimize the formation of di-brominated byproducts and control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is no longer visible.

-

Workup - Quenching: Once the reaction is complete, quench the excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HBr), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The value of this compound in drug development stems from its dual reactivity, allowing for sequential or orthogonal functionalization.

Reactions at the Bromine Atom: The Cross-Coupling Handle

The C-Br bond is a key reactive site for the formation of C-C and C-heteroatom bonds, which are fundamental transformations in medicinal chemistry.

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for creating biaryl structures.[6][7][8] The reaction of this compound with an arylboronic acid can generate complex phenol derivatives, which are common scaffolds in natural products and pharmaceuticals. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent.[9]

-

Other Cross-Couplings: The aryl bromide is also a competent substrate for other named reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of alkenyl, alkynyl, and nitrogen-containing functional groups, respectively.

Reactions at the Hydroxyl Group: The Nucleophilic Center

The phenolic hydroxyl group can be readily functionalized, often to modulate solubility, improve metabolic stability, or act as a linkage point.

-

Williamson Ether Synthesis: Deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) generates a potent phenoxide nucleophile. This can then react with an alkyl halide via an Sₙ2 mechanism to form an ether.[10][11] This reaction is crucial for introducing diverse alkyl chains or linking the phenol to other molecular fragments. Care must be taken with sterically hindered alkyl halides, which may favor elimination.[10][12]

-

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions to form esters, which can serve as prodrugs or protecting groups.

Applications in Drug Development

While specific drug candidates containing this exact moiety may not be publicly disclosed, its structural motifs are highly relevant to pharmaceutical research. Halogenated phenols are crucial intermediates in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The strategic value of this compound lies in its ability to serve as a versatile scaffold. A research program could utilize this building block as follows:

-

Scaffold Elaboration: Use a Suzuki coupling at the bromine position to introduce a diverse library of aryl or heteroaryl groups.

-

Property Modulation: Subsequently, perform a Williamson ether synthesis on the hydroxyl group to append a series of small alkyl chains with varying polarity (e.g., -CH₃, -CH₂CH₂OH, -CH₂CO₂Et).

-

Structure-Activity Relationship (SAR) Studies: This systematic approach generates a focused library of related compounds, allowing for the efficient exploration of SAR. By correlating the changes in structure with biological activity, medicinal chemists can identify key interactions and optimize lead compounds.

Safety and Handling

As a halogenated phenol, this compound requires careful handling. It should be treated as harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid creating dust or vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design and construction. Its well-defined regiochemistry, coupled with the orthogonal reactivity of its bromo and hydroxyl functionalities, makes it an exceptionally valuable intermediate for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules with significant therapeutic promise.

References

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

- Williamson ether synthesis.

- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- Williamson Ether Synthesis reaction. BYJU'S. [Link]

- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]

- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Hindered ether synthesis shocked to life. C&EN Global Enterprise. [Link]

- 2-Bromo-6-isopropylphenol. PubChem. [Link]

- Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- 2-Bromo-5-(1-methylethyl)phenol. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16606-28-3 [chemicalbook.com]

- 4. This compound CAS#: 16606-28-3 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-isopropylphenol, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document moves beyond a simple cataloging of data points to offer a deeper understanding of the interplay between the molecular structure of this compound and its macroscopic physical characteristics. By synthesizing available data with established chemical principles, this guide aims to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and application of this versatile molecule. The guide includes a detailed summary of its physicochemical properties, proposed experimental protocols for their determination, and a discussion of the underlying scientific principles that govern these characteristics.

Introduction: The Scientific Significance of this compound

This compound, with the chemical identifier CAS number 16606-28-3, is a substituted phenolic compound of increasing interest within the scientific community.[1] Its structure, featuring a bromine atom ortho to the hydroxyl group and an isopropyl substituent in the meta position, bestows upon it a unique combination of steric and electronic properties. This distinct arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals.[2]

The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions, while the isopropyl group influences the molecule's lipophilicity and can direct further reactions. A thorough understanding of its physical properties is paramount for its effective use in a laboratory and industrial setting, impacting everything from reaction kinetics and solvent selection to purification and formulation.

Physicochemical Properties of this compound

A critical aspect of working with any chemical compound is a clear and concise understanding of its fundamental physical properties. The following table summarizes the key physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [3] |

| CAS Number | 16606-28-3 | [4] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid at room temperature. | Inferred |

| Melting Point | No experimental data available. | |

| Boiling Point | 89 °C at 4 Torr (Predicted) | [5][6] |

| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Miscible with a variety of common organic solvents.[7] | [7] |

| pKa | 8.49 ± 0.10 (Predicted) | [5] |

The Molecular Basis of Physical Properties: A Deeper Dive

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of the hydroxyl, bromo, and isopropyl functional groups dictates its intermolecular forces, which in turn govern its melting point, boiling point, and solubility.

The hydroxyl group is capable of forming strong hydrogen bonds, which would typically lead to a higher boiling point compared to non-hydroxylated analogues. However, the presence of the bulky isopropyl group and the bromine atom introduces steric hindrance, which may disrupt extensive hydrogen bonding networks. The bromine atom, being highly electronegative, contributes to the molecule's polarity and dipole-dipole interactions. The nonpolar isopropyl group enhances its solubility in nonpolar organic solvents.

The predicted boiling point of 89 °C at a reduced pressure of 4 Torr suggests that the boiling point at atmospheric pressure will be significantly higher, a direct consequence of the energy required to overcome intermolecular forces. The predicted density of approximately 1.395 g/cm³ is consistent with a halogenated aromatic compound.

Experimental Determination of Physical Properties: Methodologies and Rationale

For researchers requiring precise, experimentally verified data, the following protocols outline standard methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of a compound's purity.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting range.

Causality: A sharp melting point range (typically less than 1 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Determination of Boiling Point

The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.

Protocol:

-

Apparatus: A micro-boiling point apparatus or a distillation setup is used.

-

Procedure (Micro Method): A small amount of the liquid is placed in a small test tube along with an inverted capillary tube. The test tube is heated in a controlled manner. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Procedure (Distillation): For larger quantities, a simple distillation can be performed. The temperature at which the liquid distills at a steady rate is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in reactions and for its purification.

Protocol (Isothermal Equilibrium Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography, against a prepared calibration curve.

Causality: The principle of "like dissolves like" is central to solubility. The polar phenolic group will favor solubility in polar solvents, while the nonpolar isopropyl group and the aromatic ring will enhance solubility in nonpolar organic solvents.[7]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and splitting patterns of these signals provide detailed information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: An absorption band around 1200 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[3] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant synthetic utility. This technical guide has provided a comprehensive overview of its physical properties, drawing upon both available data and established scientific principles. By understanding the molecular basis for its physical characteristics and employing rigorous experimental methodologies for their determination, researchers can confidently and safely utilize this compound to its full potential in their scientific endeavors. Further experimental investigation is warranted to fill the existing gaps in the physical property data for this important chemical intermediate.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Relationship between Molecular Structure and Physical Properties

Caption: Influence of functional groups on physical properties.

References

- PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol.

- LookChem. (n.d.). This compound.

- NIST. (n.d.). Phenol, 2-bromo-.

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2.

- ChemBK. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770).

- Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.

- PubChem. (n.d.). 2-Bromo-5-ethylphenol.

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

- ChemWis. (2023, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube.

- NIST. (n.d.). Phenol, 2-bromo-.

- PubChem. (n.d.). 3-Bromo-5-isopropylphenol.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.

- NIST. (n.d.). 2-Bromo-5-fluorotoluene.

- Chegg. (2022). What is the correct structure for this compound?.

- SpectraBase. (n.d.). 2-Bromo-6-isopropyl-phenol.

- PubChem. (n.d.). 2-Bromo-4-(propan-2-yl)phenol.

Sources

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16606-28-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Foundational Principles: Structure and Proton Environments

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-isopropylphenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations necessary for accurate structural elucidation. We will delve into the prediction of chemical shifts and coupling patterns based on molecular structure, outline a robust experimental protocol for data acquisition, and provide insights grounded in established spectroscopic theory.

The first step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of all non-equivalent proton environments. This compound (C₉H₁₁BrO) possesses a substituted benzene ring, which gives rise to distinct signals for each type of proton.[1][2]

The molecule has five key proton environments:

-

Phenolic Hydroxyl Proton (Hₐ): The proton attached to the oxygen atom.

-

Aromatic Protons (Hբ, Hբ, Hբ): Three protons directly attached to the aromatic ring. Their specific chemical environments are dictated by the electronic effects of the substituents.

-

Isopropyl Methine Proton (Hₑ): The single proton on the tertiary carbon of the isopropyl group.

-

Isopropyl Methyl Protons (Hբ): The six equivalent protons of the two methyl groups.

Sources

Introduction: The Analytical Imperative for 2-Bromo-5-isopropylphenol

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-isopropylphenol

This compound is a substituted phenolic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a hydroxyl group, a bromine atom, and an isopropyl substituent on an aromatic ring, presents a unique analytical challenge. Accurate identification and quantification are paramount for process control, impurity profiling in drug development, and environmental monitoring. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, moving from foundational principles to practical, field-tested protocols. We will explore the causal relationships behind methodological choices, ensuring that the described workflows are not merely prescriptive but are also self-validating through a clear understanding of the underlying science.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molar Mass | 215.09 g/mol | [1][2][3] |

| Boiling Point | 89 °C (at 4 Torr) | [1][3][4] |

| pKa | 8.49 ± 0.10 (Predicted) | [1][3] |

The semi-volatile nature and the presence of an acidic proton (pKa ≈ 8.49) are key determinants in selecting the appropriate chromatographic and ionization techniques.

Part 1: Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix and present it in a form that is clean, concentrated, and compatible with the MS instrument. The choice of technique is dictated by the sample matrix (e.g., water, soil, reaction mixture). For aqueous samples, Solid-Phase Extraction (SPE) is a highly effective and common method for phenolic compounds.[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed to isolate and concentrate phenolic compounds from a water matrix.

-

Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent). These non-polar sorbents are effective for retaining phenolic compounds from polar matrices.[5]

-

Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with HCl). The acidic pH ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the non-polar sorbent.

-

Sample Loading: Load the aqueous sample (e.g., 100 mL, acidified to pH ~2) through the cartridge at a slow, steady flow rate (approx. 5 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.

-

Elution: Elute the retained this compound using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like methanol or acetone. This step effectively concentrates the analyte.

-

Solvent Exchange/Evaporation: The eluate can be directly analyzed or gently evaporated under a stream of nitrogen and reconstituted in a solvent more compatible with the subsequent chromatographic method (e.g., hexane for GC-MS, or mobile phase for LC-MS).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For semi-volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is the workhorse method for definitive identification.[6] EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[7][8]

Logical Workflow for GC-MS Analysis

The process follows a logical sequence from sample separation to data interpretation.

Caption: Predicted major fragmentation pathways for this compound under EI.

Table of Predicted Mass Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Neutral Loss | Significance |

| 214 / 216 | [C₉H₁₁BrO]⁺• | None (Molecular Ion) | Confirms molecular weight and presence of one bromine atom. Likely the base peak. |

| 199 / 201 | [C₈H₈BrO]⁺ | Loss of a methyl radical (•CH₃) | A highly characteristic fragmentation of isopropyl-substituted aromatics, forming a stable secondary carbocation. |

| 171 / 173 | [C₆H₄BrO]⁺ | Loss of a propyl radical (•C₃H₇) | Loss of the entire isopropyl group. |

| 135 | [C₉H₁₁O]⁺ | Loss of a bromine radical (•Br) | Confirms the mass of the organic backbone without the halogen. Note the absence of the isotopic pattern. |

| 43 | [C₃H₇]⁺ | Cleavage of the isopropyl group | Represents the stable isopropyl cation. |

Experimental Protocol: GC-MS Analysis

-

System Configuration: An Agilent 6890 GC System with a 5973 Mass Selective Detector (or equivalent) is suitable. [6]2. GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or similar non-polar capillary column is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Set to splitless mode for trace analysis, with an injection volume of 1 µL. Inlet temperature: 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

-

Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, specifically looking for the m/z 214/216 molecular ion cluster and the key m/z 199/201 fragment.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

While GC-MS is superior for identification, LC-MS is often preferred for quantification in complex matrices due to its softer ionization techniques, which minimize fragmentation and maximize the signal of the molecular ion. [9]For a phenolic compound, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The acidic phenolic proton is readily lost, forming a stable [M-H]⁻ ion. [10][11]

Rationale for ESI in Negative Mode

The pKa of this compound (approx. 8.49) indicates it is a weak acid. By adjusting the mobile phase pH to be basic or by operating the ESI source under typical conditions that promote deprotonation, the molecule efficiently forms an [M-H]⁻ ion at m/z 213/215. This soft ionization process results in a very simple mass spectrum dominated by this ion, which is ideal for high-sensitivity quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis

-

System: A system such as an Agilent 1100 series HPLC coupled to a quadrupole ion trap mass spectrometer is appropriate. [12]2. LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Solvent B: Acetonitrile or Methanol.

-

Gradient: A typical starting condition would be 60% A, ramping to 95% B over 10 minutes.

-

-

Flow Rate: 0.2 mL/min.

-

MS Parameters (Negative ESI):

-

Ion Mode: Negative Electrospray Ionization (ESI).

-

Capillary Voltage: 3500 V.

-

Nebulizer Pressure: 30 psi.

-

Drying Gas Flow: 8 L/min.

-

Drying Gas Temperature: 325°C.

-

For Quantification (SIM Mode): Monitor the deprotonated molecular ions at m/z 213 and 215.

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that requires a clear understanding of the analyte's chemical nature. GC-MS with Electron Ionization provides a robust platform for unequivocal identification through its detailed and reproducible fragmentation patterns, highlighted by the characteristic bromine isotope signature. For sensitive quantification, particularly in complex biological or environmental matrices, LC-MS with negative mode ESI offers superior performance by channeling signal intensity into the deprotonated molecular ion. By selecting the appropriate methodology based on the analytical goal—identification versus quantification—researchers and drug development professionals can achieve accurate and reliable characterization of this important compound.

References

- Title: this compound - Physico-chemical Properties Source: ChemBK URL:[Link]

- Title: Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers Source: PubMed URL:[Link]

- Title: this compound Source: LookChem URL:[Link]

- Title: 2-Bromo-5-(1-methylethyl)

- Title: Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches Source: PubMed Central, National Center for Biotechnology Inform

- Title: Sample preparation in the determination of phenolic compounds in fruits Source: ResearchG

- Title: On-line Enrichment and Measurement of Four Halogenated Phenols in Water Samples Using Pressure-Assisted Electrokinetic Injection Source: J-Stage URL:[Link]

- Title: What are the common ionization methods for GC/MS Source: SCION Instruments URL:[Link]

- Title: Isolation and identification of Phenolic compounds by HPLC and E Source: IT Medical Team URL:[Link]

- Title: Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry Source: MDPI URL:[Link]

- Title: Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry Source: ResearchG

- Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process Source: PubMed Central, National Center for Biotechnology Inform

- Title: Separation of Some Halogenated Phenols by GC-MS Source: The International Journal of Science & Technoledge URL:[Link]

- Title: Mass Spectrometry (MS)

- Title: Development and Application of a Method for the Analysis of Phenols by GC-ESI/MS Source: National Digital Library of Theses and Dissert

- Title: mass spectrum of phenol C6H6O C6H5OH fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]

- Title: Propane, 2-bromo- Source: NIST WebBook, SRD 69 URL:[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16606-28-3 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What are the common ionization methods for GC/MS [scioninstruments.com]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. itmedicalteam.pl [itmedicalteam.pl]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-5-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-5-isopropylphenol

This compound is a key chemical intermediate whose structural features—a hydroxyl group, a bromine atom, and an isopropyl group on a benzene ring—make it a versatile building block in organic synthesis. The interplay of the electron-donating hydroxyl and isopropyl groups and the reactive bromine atom allows for a wide range of chemical transformations. Specifically, the bromine atom provides a reactive site for cross-coupling reactions, nucleophilic substitutions, and metallation, which are fundamental in constructing complex molecular architectures.[1] The isopropyl group, in turn, influences the regioselectivity of reactions through steric hindrance and its electron-donating nature.[1] This unique combination of functional groups makes this compound a valuable precursor in the synthesis of pharmaceuticals and other high-value organic compounds.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and utilization of appropriate starting materials. Each pathway is analyzed for its chemical logic, experimental feasibility, and overall efficiency, providing researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Primary Synthetic Pathways and Starting Material Analysis

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and challenges. The selection of a particular route is often dictated by factors such as the availability and cost of the starting material, desired purity of the final product, scalability, and safety considerations.

Route 1: Electrophilic Bromination of 3-Isopropylphenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3-isopropylphenol.[1] In this reaction, the hydroxyl and isopropyl groups, both being ortho-, para-directing activators, synergistically direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the bulky isopropyl group at the 3-position, bromination is favored at the 2- and 6-positions.

Causality Behind Experimental Choices:

The choice of brominating agent and solvent system is critical to achieving high regioselectivity and yield. While molecular bromine (Br₂) is a potent brominating agent, its use can sometimes lead to over-bromination and the formation of undesired isomers. Milder and more selective brominating agents, such as N-bromosuccinimide (NBS), are often preferred to control the reaction.[2] The solvent can also significantly influence the outcome; for instance, non-polar solvents like carbon tetrachloride or dichloromethane are frequently used.[1][3]

Experimental Protocol: Bromination of 3-Isopropylphenol with N-Bromosuccinimide

Materials:

-

3-Isopropylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-isopropylphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

An alternative synthetic strategy involves the Sandmeyer reaction, a versatile method for converting primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[4][5] This route commences with 2-Amino-5-isopropylphenol, which is first diazotized and then treated with a copper(I) bromide catalyst to introduce the bromine atom.

Causality Behind Experimental Choices:

The Sandmeyer reaction is a powerful tool for introducing substituents that are not easily accessible through direct electrophilic substitution.[6] The formation of the diazonium salt is a critical step and requires carefully controlled, low-temperature conditions (typically 0-5 °C) to prevent its decomposition.[7] The subsequent displacement of the diazonium group with bromide is catalyzed by copper(I) bromide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[4][5]

Preparation of the Starting Material: 2-Amino-5-isopropylphenol

The starting material for this route, 2-Amino-5-isopropylphenol, is not as readily available as 3-isopropylphenol and may need to be synthesized. A common approach is the reduction of 2-nitro-5-isopropylphenol. However, the synthesis of 2-nitro-5-isopropylphenol itself can be a multi-step process.[8] A more direct, albeit industrially focused, method involves the alkali fusion of 2-amino-5-isopropylbenzenesulfonic acid.[8]

Experimental Protocol: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

Materials:

-

2-Amino-5-isopropylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

Suspend 2-Amino-5-isopropylphenol (1 equivalent) in a mixture of hydrobromic acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Comparative Analysis of Starting Materials and Synthetic Routes

| Parameter | Route 1: Bromination of 3-Isopropylphenol | Route 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol |

| Starting Material | 3-Isopropylphenol | 2-Amino-5-isopropylphenol |

| Availability | Readily available commercially | Less common, may require synthesis |

| Cost | Generally lower | Potentially higher, especially if synthesized in-house |

| Number of Steps | Typically one step | Two steps (diazotization and Sandmeyer) |

| Reagents | Brominating agent (e.g., NBS, Br₂), solvent | NaNO₂, HBr, CuBr |

| Reaction Conditions | Mild (0 °C to room temperature) | Low temperature (0-5 °C) for diazotization |

| Potential Hazards | Handling of bromine or NBS | Handling of potentially unstable diazonium salts |

| Typical Yield | Generally high | Moderate to good |

| Key Advantage | Direct, high-yielding, and atom-economical | Offers an alternative for specific substitution patterns |

Visualization of Synthetic Pathways

Diagram 1: Electrophilic Bromination of 3-Isopropylphenol

Caption: Synthetic route via bromination of 3-isopropylphenol.

Diagram 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

Caption: Two-step synthesis via the Sandmeyer reaction.

Conclusion and Future Perspectives

The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and safety of the process. The direct bromination of the readily available 3-isopropylphenol is generally the more straightforward and preferred route for many applications, offering high yields in a single step. However, the Sandmeyer reaction of 2-amino-5-isopropylphenol provides a valuable alternative, particularly when specific regiochemical outcomes are desired that may be difficult to achieve through direct substitution.

For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic pathway is essential. Future research may focus on developing even more selective and environmentally benign bromination methods, potentially utilizing novel catalysts or reaction media to further enhance the efficiency and sustainability of this compound synthesis.

References

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

- LookChem. (n.d.). 2-bromo-3-isopropylphenol.

- LookChem. (n.d.). This compound.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- National Center for Biotechnology Information. (n.d.). 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834. PubChem.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 8. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

A Technical Guide to the Regioselective Bromination of 2-Isopropylphenol: Mechanisms, Methodologies, and Protocols

Abstract

The regioselective bromination of 2-isopropylphenol is a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.[1][2] Achieving control over the position of bromination—either para or ortho to the hydroxyl group—is a significant challenge due to the competing directing effects of the hydroxyl and isopropyl substituents. This technical guide provides an in-depth analysis of the mechanistic principles governing this selectivity and presents field-proven methodologies for directing the reaction toward the desired isomer. We explore the critical role of solvent-reagent interactions in manipulating steric and electronic factors, offering detailed, replicable protocols for achieving high yields of either 4-bromo-2-isopropylphenol or 6-bromo-2-isopropylphenol. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical application of regioselective bromination.

Introduction: The Challenge of Regiocontrol

2-Isopropylphenol is a disubstituted aromatic compound featuring two activating, ortho, para-directing groups.[3][4] The hydroxyl (-OH) group is a powerful activating group that donates electron density to the benzene ring through resonance, significantly enhancing its reactivity toward electrophiles at the positions ortho and para to it (C4 and C6).[5][6][7] The isopropyl group is a weakly activating group that donates electron density primarily through an inductive effect.[7][8]

The confluence of these directing effects means that electrophilic attack is strongly favored at the C4 (para) and C6 (ortho) positions. However, the bulky nature of the isopropyl group introduces a significant steric hindrance factor, which complicates predictability and often leads to mixtures of isomers.[9] The ability to selectively synthesize either 4-bromo-2-isopropylphenol or 6-bromo-2-isopropylphenol is paramount, as the distinct substitution patterns of these molecules are crucial for their subsequent use in complex molecular architectures. This guide elucidates the strategies to overcome this challenge.

Mechanistic Principles of Regioselectivity

The outcome of the bromination of 2-isopropylphenol is determined by a delicate balance between electronic effects, steric hindrance, and the specific nature of the brominating agent and solvent system.

-

Electronic Effects : The resonance donation from the hydroxyl group's lone pairs creates regions of high electron density (partial negative charge) at the C4 and C6 positions, making them the primary targets for an incoming electrophile (Br⁺).[3][10] This activating effect is so potent that the reaction with elemental bromine can proceed readily without a Lewis acid catalyst, which is typically required for the bromination of less activated rings like benzene.[5][6]

-

Steric Hindrance : The large isopropyl group adjacent to the C6 position sterically hinders the approach of the electrophile.[9] In the absence of other controlling factors, this steric impediment would naturally favor substitution at the more accessible C4 position.

-

Solvent-Reagent Interaction: The Key to Control : The most effective strategy for controlling regioselectivity lies in exploiting the interaction between the solvent, the phenolic proton, and the brominating agent, typically N-Bromosuccinimide (NBS).[11] NBS is a preferred reagent as it provides a controlled, stoichiometric source of electrophilic bromine and its byproduct, succinimide, is easily removed.[12] The choice of solvent dictates how NBS approaches the phenol, thereby determining the site of bromination.[11]

Visualization of Regioselective Pathways

The diagram below illustrates the competing pathways for the bromination of 2-isopropylphenol, highlighting the crucial role of the solvent in directing the reaction outcome.

Caption: Solvent-controlled regioselective bromination of 2-isopropylphenol.

Methodologies & Quantitative Data

The choice of solvent is the most powerful tool for directing the bromination of 2-isopropylphenol. A non-polar, non-hydrogen bonding solvent favors ortho bromination, while a polar solvent capable of hydrogen bonding favors para bromination.

| Method | Target Isomer | Brominating Agent | Solvent | Key Condition | Approx. Selectivity (ortho:para) | Reference |

| A | 6-Bromo-2-isopropylphenol | N-Bromosuccinimide (NBS) | Toluene | Non-polar solvent allows NBS to hydrogen bond with the phenolic proton, delivering Br⁺ to the proximate ortho position. | ~96:4 | [11] |

| B | 4-Bromo-2-isopropylphenol | N-Bromosuccinimide (NBS) | Acetonitrile | Polar solvent forms a hydrogen bond with the phenolic proton, sterically blocking the ortho position and forcing attack at the para position. | ~6:94 | [11] |